N-(2,4-dichlorobenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Description

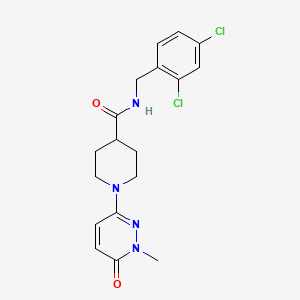

N-(2,4-dichlorobenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, and a 2,4-dichlorobenzyl group.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O2/c1-23-17(25)5-4-16(22-23)24-8-6-12(7-9-24)18(26)21-11-13-2-3-14(19)10-15(13)20/h2-5,10,12H,6-9,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVUPWVJCDTJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Impact

a) N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

- Key Difference : Replacement of the 2,4-dichlorobenzyl group with a 2-bromophenyl substituent.

- Molecular Weight: Bromine increases molecular weight (~79.9 g/mol per Br vs. ~35.5 g/mol per Cl), which could influence pharmacokinetics (e.g., absorption, distribution). Synthetic Accessibility: Older synthesis methods (e.g., 2004 protocols) may be less efficient than modern rapid techniques .

b) 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylcyclohexyl)piperidine-4-carboxamide (BK77815)

- Key Difference : Substitution of 2,4-dichlorobenzyl with a 2-methylcyclohexyl group.

- Impact: Lipophilicity: The cyclohexyl group reduces aromaticity, likely decreasing lipophilicity (LogP) compared to the dichlorobenzyl analog, which may affect membrane permeability. Molecular Weight: 332.44 g/mol (vs. estimated ~420–430 g/mol for the target compound), suggesting better compliance with drug-likeness criteria (e.g., Lipinski’s Rule of Five) .

Pharmacological and Commercial Considerations

- Target Compound : The 2,4-dichlorobenzyl group may enhance metabolic stability and receptor binding in therapeutic targets (e.g., kinases, GPCRs) but could raise toxicity concerns due to bioaccumulation risks.

- BK77815 : Lower molecular weight and reduced halogenation may improve safety profiles, making it a candidate for preclinical testing. However, the absence of aromatic halogens might limit potency in certain targets .

Q & A

Q. Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents enhance nucleophilicity in substitution reactions .

- Statistical Modeling : Analyze yield data (e.g., 34–67% in dichlorobenzylamine analogs ) to identify critical parameters.

- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side products in diazomethane-based syntheses .

Advanced: What strategies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

Q. Case Study :

- Issue : High in vitro enzyme inhibition (e.g., carbonic anhydrase) but rapid in vivo clearance due to poor solubility .

- Solutions :

- Linker Modification : Replace the chlorobenzyl group with sulfonamide or methoxy substituents to enhance solubility without losing target affinity .

- Prodrug Design : Introduce ester groups at the carboxamide position to improve bioavailability .

- Metabolic Profiling : Use LC-MS/MS to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .

Advanced: How do structural variations in the pyridazinone core affect structure-activity relationships (SAR)?

Q. Key Findings :

- Substituent Position : 2,4-Dichlorobenzyl analogs show higher binding affinity to carbonic anhydrase IX than 3,4-dichloro derivatives (IC values differ by 2–3 orders of magnitude) .

- Piperidine Conformation : Axial vs. equatorial positioning of the carboxamide group alters steric interactions with hydrophobic enzyme pockets .

- Pyridazinone Oxidation State : 1,6-Dihydro derivatives exhibit better redox stability compared to fully aromatic pyridazines .

Advanced: How to address discrepancies in crystallographic data vs. computational docking predictions?

Q. Resolution Workflow :

Validate Crystallography : Ensure crystal structure resolution < 2.0 Å (e.g., using WinGX/ORTEP for anisotropic displacement ellipsoid analysis) .

Adjust Docking Parameters : Incorporate solvent effects (e.g., explicit water molecules) and flexible receptor models in software like AutoDock Vina.

Experimental Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning at key residues) .

Advanced: What mechanistic insights explain contradictory results in cytotoxicity assays?

Q. Hypothesis Testing :

- Off-Target Effects : Use siRNA knockdowns to confirm target specificity (e.g., mitochondrial toxicity vs. carbonic anhydrase inhibition) .

- Redox Cycling : Measure ROS generation via DCFH-DA assays; dichlorobenzyl groups may induce oxidative stress independent of primary targets .

- Metabolite Interference : Profile intracellular metabolites (e.g., glutathione adducts) using HR-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.